

Technical Guide: Synthesis and Preliminary Screening of CAS 50911-60-9 (Rimonabant)

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propan-1-amine

Cat. No.: B1336337

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preliminary biological screening of the compound identified by CAS number 50911-60-9, chemically known as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, and widely recognized as Rimonabant (SR141716). This molecule is a potent and selective antagonist or inverse agonist of the cannabinoid type 1 (CB1) receptor.

Chemical Synthesis

The synthesis of Rimonabant can be achieved through several reported routes. A common and efficient method involves a multi-step process starting from 4-chloropropiophenone. The overall synthetic strategy is outlined below.

Experimental Protocol: Synthesis of Rimonabant

A cost-effective and scalable synthesis of Rimonabant (1) is detailed as follows^{[1][2]}:

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)butanoate (Intermediate A)

- To a solution of lithium hexamethyldisilazane (LiHMDS) in an appropriate solvent such as methyl cyclohexane, 4-chloropropiophenone is added dropwise under an inert atmosphere at a controlled temperature (e.g., 15-25°C).

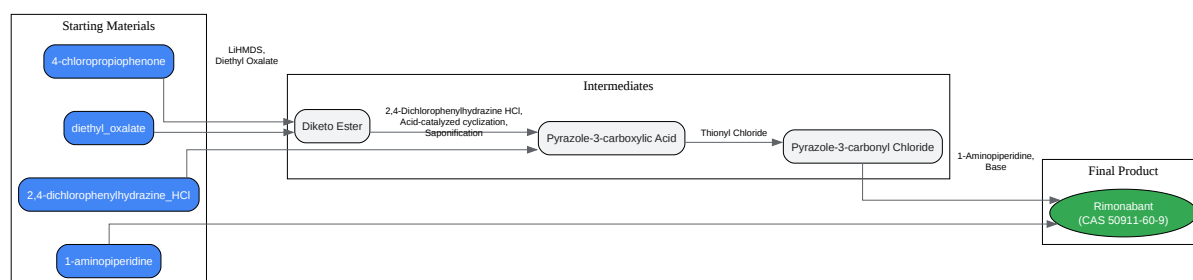
- The resulting mixture is stirred for several hours before diethyl oxalate is added.
- The reaction is stirred for an extended period (e.g., 17 hours) to yield the lithium salt of the diketo ester.

Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate C)

- The diketo ester intermediate is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.
- This is followed by an acid-catalyzed cyclization, typically by refluxing in acetic acid, to form the pyrazole core structure.
- The resulting ester is saponified using a base (e.g., NaOH) to yield the carboxylic acid intermediate.

Step 3: Synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant, 1)

- The pyrazole-3-carboxylic acid (Intermediate C) is converted to its corresponding acid chloride by reacting with thionyl chloride in a solvent like toluene.
- The resulting acid chloride is then reacted with 1-aminopiperidine in a solvent such as dichloromethane, in the presence of a base like triethylamine, at a temperature between 0°C and room temperature to yield the final product, Rimonabant.



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Caption: Synthetic route for Rimonabant (CAS 50911-60-9).

Preliminary Screening: CB1 Receptor Binding and Functional Activity

Rimonabant has been extensively characterized as a selective CB1 receptor antagonist/inverse agonist. Preliminary screening typically involves assessing its binding affinity to the CB1 receptor and its functional effect on receptor signaling.

Data Presentation

Assay Type	Receptor	Radioligand	Parameter	Value	Reference
Radioligand Binding Assay	CB1	[3H]CP-55,940	K _i	~1-2 nM	[3]
GTPγS Binding Assay	CB1	-	Activity	Inverse Agonist	[2]
Adenylyl Cyclase Activity	CB1	-	Effect	Blocks agonist-induced inhibition of adenylyl cyclase	[2]

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

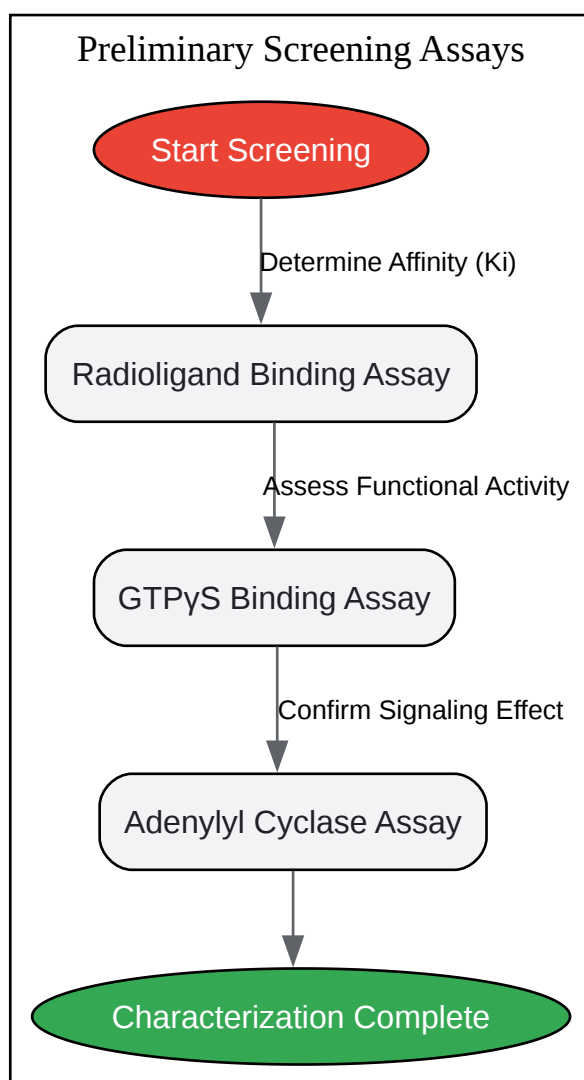
- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously expressing the CB1 receptor (e.g., rat brain).
- **Incubation:** The membranes are incubated with a known concentration of a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the test compound (Rimonabant).
- **Separation:** The bound and free radioligand are separated by rapid filtration.
- **Detection:** The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated

using the Cheng-Prusoff equation.

GTPyS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

- **Membrane Preparation:** Similar to the binding assay, membranes expressing the CB1 receptor are used.
- **Incubation:** The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPyS, and the test compound (Rimonabant), with or without a CB1 receptor agonist.
- **Separation and Detection:** The amount of [35S]GTPyS bound to the G-proteins is measured after separation of bound and free radioligand.
- **Data Analysis:** An increase in basal [35S]GTPyS binding in the presence of the test compound alone indicates inverse agonist activity, while a rightward shift in the agonist dose-response curve indicates antagonist activity. Rimonabant has been shown to decrease basal [35S]GTPyS binding, demonstrating inverse agonist properties.[\[2\]](#)



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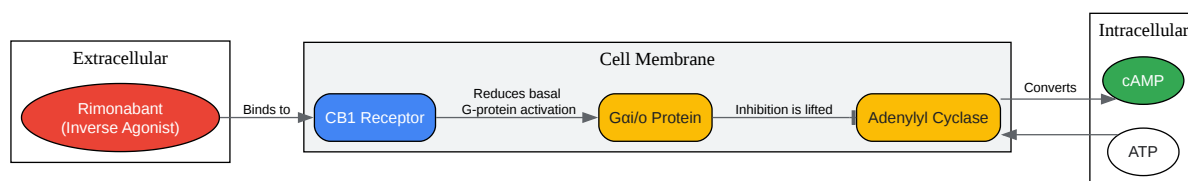
Caption: Experimental workflow for the preliminary screening of Rimonabant.

Signaling Pathway

Rimonabant exerts its effects by modulating the signaling cascade downstream of the CB1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gai/o.

As an inverse agonist, Rimonabant not only blocks the effects of agonists but also reduces the basal activity of the CB1 receptor. This leads to an increase in the activity of adenylyl cyclase,

resulting in higher intracellular levels of cyclic AMP (cAMP). This is in contrast to CB1 receptor agonists, which inhibit adenylyl cyclase and decrease cAMP levels.



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Caption: Signaling pathway of the CB1 receptor modulated by Rimobabant.

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